Tris(2-pyridylmethyl)amine triperchlorate
Overview
Description
Tris(2-pyridylmethyl)amine (abbreviated TPMA or TPA) is an organic compound with the formula (C5H4NCH2)3N . It is a tertiary amine with three picolyl substituents . It is a white solid that is soluble in polar organic solvents . It is a ligand in coordination chemistry .
Synthesis Analysis
The ligand is prepared by the alkylation of 2-picolylamine by picolyl chloride . The reaction is as follows: 2 C5H4NCH2Cl + C5H4NCH2NH2 → (C5H4NCH2)3N + 2 HCl . There are also other methods of synthesis involving different reactions .Molecular Structure Analysis
The molecular structure of Tris(2-pyridylmethyl)amine consists of a central nitrogen atom surrounded by three picolyl substituents . The molecular formula is C18H18N4 and the molar mass is 290.36 g/mol .Chemical Reactions Analysis
Tris(2-pyridylmethyl)amine is often used in chemical reactions as a ligand. It has been used in Atom Transfer Radical Polymerization (ATRP) for the creation of telechelic polymers . It is also used in various other reactions .Physical And Chemical Properties Analysis
Tris(2-pyridylmethyl)amine is a yellowish-pale brown solid . It has a melting point of 73 to 77 °C . It is soluble in polar organic solvents .Scientific Research Applications
Synthetic Bioinorganic Chemistry : Aryl-appended tris(2-pyridylmethyl)amine ligands are explored for their potential in enzymes and metal complexes, particularly those relevant to non-heme iron-containing and Ni(II)-containing enzymes (Berreau, 2007).
Catalysis : Ruthenium complexes with tris(2-pyridylmethyl)amine or its derivatives can catalyze selective, stereospecific, and photoregulative alkane oxidation under visible light irradiation (Yamaguchi et al., 2004).
Chiral Sensing : Zinc tris(2-pyridylmethyl)amine-based stereodynamic probes effectively identify and sense chiral substrates, aiding in the study of imine formation processes (Scaramuzzo et al., 2019).
Luminescence in Lanthanide Complexes : The luminescence properties of lanthanide complexes are enhanced by chiral tris(2-pyridylmethyl)amine ligands, with the ligand's chirality significantly influencing emission processes (Yamada et al., 2003).
Formation of Dinuclear Species : Tris(2-fluoro-6-pyridylmethyl)amine ligands react with molecular dioxygen, leading to the production of unsymmetrical micro-oxo dimers (Machkour et al., 2004).
Supramolecular Chemistry : TPMA ligands are considered promising for anion sensors, biochemical sensors, molecular switches, chiral probes, and as building blocks in supramolecular cage synthesis (Bravin et al., 2021).
Transition Metal Complexes : The structure and internal exchange processes of late transition metal complexes are influenced by N4-tripodal amine ligands, often forming cation bilayers (Lonnon et al., 2006).
Atom Transfer Radical Polymerization : Py3Tren, a tripodal heptadentate Schiff base, acts as an active ligand for atom transfer radical polymerization, enabling the synthesis of well-defined poly(methyl methacrylate) with controlled molecular weight and narrow polydispersity at ambient temperature (Xu et al., 2020).
Electrochemical Sensors and Biosensors : Copper(II) complexes with tripodal ligands demonstrate promising electrochemical properties, making them suitable for use in electrochemical sensors and biosensors (Nagao et al., 1996).
Safety And Hazards
Future Directions
Tris(2-pyridylmethyl)amine has been used in various research areas. It has been used to simulate the coordination environment within some proteins , and as a copper ligand in ATRP . It has also been used in the synthesis of functional polymers . Future research may continue to explore its potential uses in these and other areas .
properties
IUPAC Name |
perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDOWDOZOOGZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151871 | |
Record name | Tris((2-pyridinium)methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-pyridylmethyl)amine triperchlorate | |
CAS RN |
117689-07-3 | |
Record name | Tris((2-pyridinium)methyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117689073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris((2-pyridinium)methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.